![molecular formula C19H37NO3 B14597732 7-[Acetyl(decan-2-yl)amino]heptanoic acid CAS No. 61042-43-1](/img/structure/B14597732.png)
7-[Acetyl(decan-2-yl)amino]heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[Acetyl(decan-2-yl)amino]heptanoic acid is an organic compound with the molecular formula C19H37NO3 . It belongs to the class of carboxylic acids, which are characterized by the presence of a carboxyl group (COOH). This compound is notable for its unique structure, which includes an acetyl group, a decan-2-yl group, and an amino group attached to a heptanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Acetyl(decan-2-yl)amino]heptanoic acid typically involves the following steps:
Formation of the Decan-2-yl Group: This step involves the preparation of the decan-2-yl group, which can be achieved through various organic synthesis techniques.
Acetylation: The decan-2-yl group is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
7-[Acetyl(decan-2-yl)amino]heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
7-[Acetyl(decan-2-yl)amino]he
Properties
CAS No. |
61042-43-1 |
|---|---|
Molecular Formula |
C19H37NO3 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
7-[acetyl(decan-2-yl)amino]heptanoic acid |
InChI |
InChI=1S/C19H37NO3/c1-4-5-6-7-8-11-14-17(2)20(18(3)21)16-13-10-9-12-15-19(22)23/h17H,4-16H2,1-3H3,(H,22,23) |
InChI Key |
SMTAAUDRAVXBFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)N(CCCCCCC(=O)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


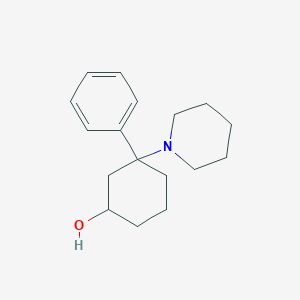
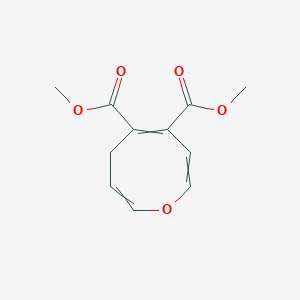
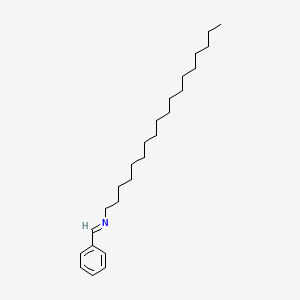
![1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14597683.png)

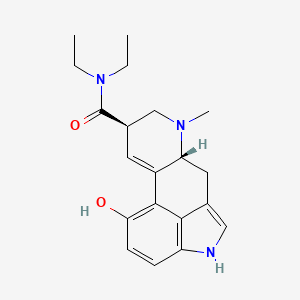
![(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane}](/img/structure/B14597699.png)
![1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole](/img/structure/B14597700.png)
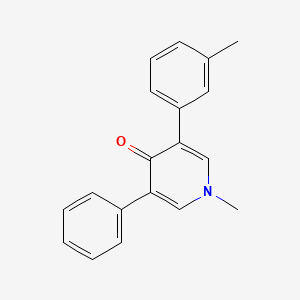
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-](/img/structure/B14597714.png)
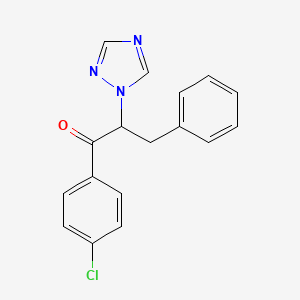
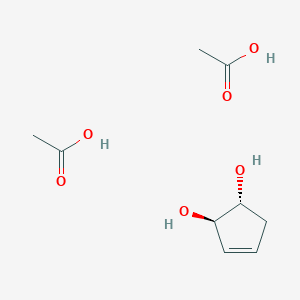
![1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid](/img/structure/B14597723.png)
![Butyl ethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14597724.png)
